molecular formula C14H22ClN B2759542 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride CAS No. 2138130-01-3

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride

Cat. No.: B2759542
CAS No.: 2138130-01-3
M. Wt: 239.79
InChI Key: UKCBACSNGOUBMI-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride (CAS 2138130-01-3) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. With the molecular formula C 14 H 22 ClN and a molecular weight of 239.78 g/mol, this aniline derivative is characterized by its cyclohexyl substituent, which contributes to its stereochemistry and lipophilicity . This compound serves as a critical precursor in the synthesis of more complex molecules, particularly in the exploration of novel small-molecule modulators for therapeutic targets . Its structural features make it a valuable scaffold in pharmaceutical research and development, especially for projects requiring a rigid, alicyclic amine component. The primary research application of this compound is as a key building block in the discovery of new active pharmaceutical ingredients (APIs). It has been specifically identified in patent literature as an intermediate in the preparation of amino-acid anilides, which are being investigated for their potential as modulators of Interleukin-17 (IL-17) . Given the role of IL-17 in inflammatory diseases, this compound holds substantial value for researchers developing new immunology therapies. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating its handling, storage, and use in various synthetic workflows. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound to advance investigations in drug discovery and chemical synthesis. The pricing and availability from various international suppliers cater to the needs of the global research community .

Properties

IUPAC Name

3-(3,3-dimethylcyclohexyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11;/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBACSNGOUBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C2=CC(=CC=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone.

    Formation of Intermediate: The ketone is subjected to reductive amination with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.

    Hydrochloride Formation: The resulting 3-(3,3-dimethylcyclohexyl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Palladium or platinum catalysts for hydrogenation steps.

    Solvents: Solvents like ethanol or methanol to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of aniline derivatives with biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride involves its interaction with specific molecular targets. The aniline moiety can interact with enzymes or receptors, leading to various biological effects. The cyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physicochemical and synthetic attributes of 3-(3,3-dimethylcyclohexyl)aniline hydrochloride and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Synthesis Notes
This compound (2138130-01-3) C₁₄H₂₀ClN* ~237.77 3,3-Dimethylcyclohexyl Likely low water solubility; synthesis via acid-catalyzed amination or hydrogenation (exact method unspecified in evidence)
3-(2,4-Dimethylcyclohexyl)aniline (2059935-22-5) C₁₄H₂₁N 203.32 2,4-Dimethylcyclohexyl Positional isomer; steric hindrance differs due to substituent arrangement
2-(3,3-Dimethylcyclohexyl)aniline (2060025-74-1) C₁₄H₂₁N 203.32 3,3-Dimethylcyclohexyl (2-position) Altered spatial orientation; potential differences in receptor binding
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride (1171709-18-4) C₁₃H₁₃ClFNO 271.70 3-Fluorophenoxymethyl Electron-withdrawing fluorine enhances acidity; synthesized via nucleophilic substitution
3-(Methylsulfonyl)-aniline hydrochloride (80213-28-1) C₇H₁₀ClNO₂S 223.67 Methylsulfonyl Strong electron-withdrawing group; high polarity and solubility in aqueous media
3-Methoxyaniline hydrochloride (10272-07-8) C₇H₁₀ClNO 175.62 Methoxy Electron-donating group; moderate solubility in ethanol and water

*Calculated based on structural formula.

Biological Activity

3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is a chemical compound with the molecular formula C14H22ClN and a molecular weight of 239.78 g/mol. It features a 3,3-dimethylcyclohexyl group attached to an aniline structure, which influences its physical and chemical properties. Despite its potential applications, research on its biological activity remains limited. This article aims to compile available data on the biological activity of this compound, including potential interactions with biological targets and safety considerations.

  • Molecular Formula : C14H22ClN
  • Molecular Weight : 239.78 g/mol
  • Physical State : Solid (hydrochloride form enhances water solubility)

Biological Activity Overview

The biological activity of this compound is not well-documented in scientific literature. However, preliminary findings suggest that compounds with similar structures may interact with various biological macromolecules, potentially influencing enzymatic and receptor activities.

Potential Biological Targets

Research indicates that structurally related compounds often exhibit activity against enzymes and receptors. The hydrophobic nature of this compound may enhance its membrane permeability, allowing it to interact more effectively with cellular components.

Interaction Studies

While direct studies on this compound are scarce, there are indications that it may bind to proteins and nucleic acids. Such interactions could have implications for biochemical pathways within cells. Further research is necessary to elucidate these interactions fully.

Safety Profile

Due to the limited data on the safety and toxicity of this compound, caution is advised when handling this compound. Standard laboratory safety practices should be followed:

  • Use gloves and eye protection.
  • Work in a fume hood.
  • Be aware of potential skin and eye irritation from aromatic amines.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
CyclohexylamineSimple amineLacks the dimethyl substitution
4-MethylphenylhydrazineHydrazine derivativeContains a methyl group instead of cyclohexyl
PhenylhydrazineAromatic hydrazineContains a phenyl group instead of cyclohexyl
N,N-Diethyl-3-(3,3-dimethylcyclohexyl)anilineTertiary amineContains ethyl groups instead of hydrogen atoms

The unique steric and electronic properties imparted by the 3,3-dimethylcyclohexyl group may enhance the reactivity and selectivity of this compound in biological systems.

Q & A

Q. What advanced purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : After initial solvent extraction, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate polar byproducts. For enantiomeric purity (if applicable), chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve stereoisomers. Validate purity via UPLC-MS (>98% area) and differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry applications?

  • Methodological Answer : Screen for bioactivity using in vitro assays (e.g., kinase inhibition, receptor binding). The dimethylcyclohexyl group may enhance lipid membrane permeability—assess via PAMPA (parallel artificial membrane permeability assay). Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) with non-cyclohexyl analogs. Molecular docking studies (e.g., AutoDock Vina) predict target interactions .

Q. What analytical methods are most reliable for detecting trace impurities (e.g., genotoxic nitro precursors) in batch samples?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify nitro impurities at ppm levels. Validate against ICH Q3A/B guidelines, employing spiked recovery experiments (80–120% recovery range). For genotoxicity assessment, conduct Ames tests with Salmonella typhimurium strains TA98 and TA100 .

Experimental Design & Data Analysis

Q. How should researchers design stability studies to assess degradation pathways under accelerated conditions?

  • Methodological Answer : Expose the compound to stress conditions:
  • Thermal : 40–60°C for 4 weeks.
  • Hydrolytic : pH 1–13 buffers at 25°C.
  • Oxidative : 3% H₂O₂.
    Analyze degradation products via LC-TOF-MS to identify major pathways (e.g., deamination, ring oxidation). Use Arrhenius plots to extrapolate shelf life at standard storage temperatures .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) like in-line FTIR to monitor reaction progress. Optimize mixing efficiency (e.g., Reynolds number >10,000) to ensure homogeneity in larger reactors. Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, H₂ pressure) and establish a design space .

Applications in Academic Research

Q. How can this compound serve as a precursor for synthesizing chiral ligands in asymmetric catalysis?

  • Methodological Answer : Functionalize the aniline group with chiral auxiliaries (e.g., Evans oxazolidinones) or phosphine groups. Test catalytic performance in asymmetric hydrogenation (e.g., α,β-unsaturated ketones) and compare enantiomeric excess (ee) with commercial ligands like BINAP. Single-crystal XRD of metal-ligand complexes reveals coordination geometry .

Q. What role does the dimethylcyclohexyl group play in modulating supramolecular assembly in material science?

  • Methodological Answer : The bulky cyclohexyl group disrupts π-π stacking in aromatic systems, favoring helical or layered structures. Characterize via small-angle X-ray scattering (SAXS) and TEM. Compare thermal stability (TGA) of assemblies with linear vs. branched analogs .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in oxidative environments?

  • Methodological Answer : Use explosion-proof equipment due to potential amine oxidation hazards. Conduct reactions in fume hoods with scrubbers for HCl gas neutralization. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .

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